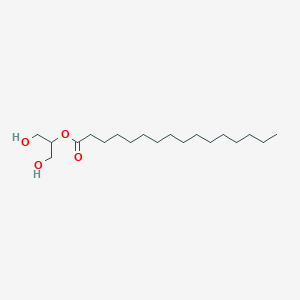
2-パルミトイルグリセロール
概要
説明
- 構造的に2-アラキドノイルグリセロール(2-AG) と関連しており、これは様々な生理学的プロセスに関与するエンドカンナビノイドです。
- 2-AGとは異なり、2-パルミトイルグリセロールはカンナビノイド受容体CB₁またはCB₂に直接結合しません。 2-AGの活性を高め、アデニリルシクラーゼの阻害能力を高めます .
2-パルミトイルグリセロール: は、天然に存在する脂肪酸グリセロールエステルです。その化学式は、 分子量は約 です。
科学的研究の応用
生物活性: 2-パルミトイルグリセロールは、カンナビノイド受容体CB₁の中程度の作動薬として作用します。また、GPR119の内因性リガンドとしても役立つ可能性があります。
研究分野: 神経生物学、シグナル伝達経路、エンドカンナビノイドシステムのモジュレーションに関連する研究において関連しています.
作用機序
標的: 正確な分子標的は完全には解明されていませんが、2-パルミトイルグリセロールはCB₁受容体およびGPR119と相互作用する可能性があります。
経路: 代謝、炎症、食欲調節に関連する細胞内シグナル伝達経路を調節する可能性があります。
類似化合物の比較
独自性: 2-パルミトイルグリセロールの独自性は、特定の脂肪酸(パルミチン酸)のエステル化パターンにあります。
類似化合物: 関連する他の化合物には、2-アラキドノイルグリセロール(2-AG)、2-オレオイルグリセロール、および2-リノレンオイルグリセロールが含まれます.
将来の方向性
Research suggests that 2-Palmitoylglycerol (2-PG), a derivative of OPO, is advantageous to infants’ development . It promotes GABA synthesis in astrocytes, which may contribute to brain development because GABA is involved in neural development in the developing brain . This may help to elucidate the mechanism by which breast milk affects infant brain development .
生化学分析
Biochemical Properties
2-Palmitoylglycerol is a fatty acid ester that does not bind directly to cannabinoid receptors, nor inhibit adenylyl cyclase, but rather potentiates the activity of 2-arachidonoyl-glycerol (and other endocannabinoids) to bind to CB1 and CB2 and inhibit adenylyl cyclase . This suggests that 2-Palmitoylglycerol interacts with enzymes and proteins involved in the endocannabinoid system .
Cellular Effects
In the context of cellular effects, 2-Palmitoylglycerol has been associated with abnormalities such as diabetes . It is suggested that the energy metabolites, cholesterol, and fatty acids correlated significantly with the immunological mediators, suggesting a possible link between the inflammatory status of these patients and impaired metabolism .
Molecular Mechanism
The molecular mechanism of 2-Palmitoylglycerol involves its role as a modulator of immune responses. It achieves this by activating cannabinoid receptors or through its multiple metabolites, notably eicosanoids . This suggests that 2-Palmitoylglycerol exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Dosage Effects in Animal Models
Information on the dosage effects of 2-Palmitoylglycerol in animal models is currently limited. Animal models are widely used for novel drug development for treatment of diabetes and its complications .
Metabolic Pathways
2-Palmitoylglycerol is involved in lipid metabolism pathways. It is a product of the hydrolysis of dietary triacylglycerols, which are then absorbed into intestinal mucosal cells and resynthesized into triacylglycerols .
Transport and Distribution
The transport and distribution of 2-Palmitoylglycerol within cells and tissues are influenced by its chemical structure. The positional distribution of dioleoyl-palmitoyl glycerol influences lymph chylomicron transport, composition, and size in rats .
Subcellular Localization
Palmitoylation, a post-translational modification, has been found to dictate the subcellular localization and trafficking of neuropilin-2, a protein involved in semaphorin signaling .
準備方法
合成経路: 2-パルミトイルグリセロールは様々な方法で合成することができます。一般的なアプローチの1つは、グリセロールとパルミチン酸(ヘキサデカン酸)のエステル化です。
反応条件: 反応は一般的に酸性条件下で、適切な酸触媒を使用して行われます。
工業生産: 2-パルミトイルグリセロールの特定の工業規模の生産方法はありませんが、研究目的で実験室で合成することができます。
化学反応の分析
反応性: 2-パルミトイルグリセロールは、エステル加水分解、エステル交換、エステル化などの様々な反応を起こすことができます。
一般的な試薬と条件:
主要な生成物: 主な生成物は2-パルミトイルグリセロール自体です。
類似化合物との比較
Uniqueness: 2-Palmitoylglycerol’s uniqueness lies in its specific fatty acid (palmitic acid) esterification pattern.
Similar Compounds: Other related compounds include 2-arachidonoylglycerol (2-AG), 2-oleoylglycerol, and 2-linolenoylglycerol.
特性
IUPAC Name |
1,3-dihydroxypropan-2-yl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,20-21H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNYCLAREVXOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178024 | |
| Record name | 2-Monopalmitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23470-00-0 | |
| Record name | 2-Palmitoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23470-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Monopalmitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023470000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Monopalmitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 2-PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21I29V2935 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Palmitoylglycerol?
A1: The molecular formula of 2-Palmitoylglycerol is C19H38O4, and its molecular weight is 330.51 g/mol.
Q2: Is there any spectroscopic data available for 2-Palmitoylglycerol?
A2: While specific spectroscopic data might not be explicitly mentioned in these papers, common characterization techniques like mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) are frequently employed to identify and quantify 2-Palmitoylglycerol in various matrices. [, , ]
Q3: What is the role of 2-Palmitoylglycerol in the synthesis of structured lipids?
A3: 2-Palmitoylglycerol is a crucial intermediate in the enzymatic synthesis of structured lipids like 1,3-Dioleoyl-2-palmitoylglycerol (OPO). [, , , , ] It is produced in the first step by alcoholysis of tripalmitin (PPP) using sn-1,3 regioselective lipases.
Q4: What are the advantages of using lipases in the synthesis of 2-Palmitoylglycerol and subsequent structured lipids?
A4: Lipases offer high regioselectivity, allowing for the specific placement of palmitic acid at the sn-2 position of glycerol, mimicking the structure of human milk fat. [, , , ] This is difficult to achieve through chemical synthesis.
Q5: How does the solvent system impact the enzymatic synthesis of 2-Palmitoylglycerol?
A5: The solvent system significantly influences lipase activity and selectivity. Studies have shown that using solvent-free systems or food-grade solvents like acetone can enhance the yield and purity of 2-Palmitoylglycerol. [, ]
Q6: What is the significance of producing structured lipids like OPO?
A6: OPO, with its sn-2 palmitic acid configuration, closely resembles the structure of human milk fat, offering potential benefits for infant nutrition. Studies suggest that OPO-enriched formulas might improve fat and calcium absorption, stool consistency, and even potentially influence gut microbiota composition compared to standard formulas. [, , , , , , , , ]
Q7: How does the physical form of 2-Palmitoylglycerol impact its properties and applications?
A7: 2-Palmitoylglycerol can exist in various physical forms, including solid crystals and components within emulsions. The physical form influences properties like melting point, crystallization behavior, and digestibility. For example, triacylglycerols with palmitic acid at the sn-1(3) position exhibit higher melting points and different crystallization patterns compared to those with palmitic acid at the sn-2 position. [] This has implications for the formulation and stability of food products.
Q8: How is the oxidative stability of human milk fat substitutes (HMFS) containing 2-Palmitoylglycerol (OPO) addressed?
A8: Researchers are exploring strategies to enhance the oxidative stability of HMFS containing OPO, such as microencapsulation and the use of antioxidant combinations. For instance, blends of L-ascorbyl palmitate (L-AP) and vitamin E (VE) have demonstrated a synergistic antioxidant effect in OPO-based HMFS and their emulsions, offering potential for improving product quality and extending shelf life. []
Q9: What are the challenges associated with producing and utilizing structured lipids like OPO on an industrial scale?
A9: Challenges include the high cost of sn-1,3 specific lipases, the need for efficient downstream processing to isolate OPO, and ensuring the oxidative stability of the final product. [, , ]
Q10: Are there alternative sources for obtaining 2-Palmitoylglycerol-rich fractions besides direct synthesis?
A10: Yes, research has explored natural sources for OPO-rich fractions, including specific fish oils like basa catfish oil and tilapia oil. These oils exhibit a naturally occurring fatty acid distribution similar to human milk fat, making them potential candidates for HMFS production. [, ]
Q11: What are the limitations of using animal fats as a source for 2-Palmitoylglycerol-rich fractions?
A11: While some animal fats like lard contain palmitic acid at the sn-2 position, they often require further processing, such as fractionation and enzymatic modification, to achieve the desired OPO content and fatty acid profile comparable to human milk fat. [, , ]
Q12: Does 2-Palmitoylglycerol exhibit any biological activity on its own?
A12: Research suggests that 2-Palmitoylglycerol, when released during the digestion of OPO, may contribute to the overall benefits associated with OPO consumption. For example, a study using Caco-2 cells (an in vitro model of the human intestinal epithelium) found that OPO digestion resulted in a higher release of 1,2-diacylglycerols (DAGs) compared to other TAG structures. []
Q13: What is the significance of 1,2-diacylglycerols (DAGs) in the context of OPO digestion and absorption?
A13: 1,2-DAGs are known to be absorbed more efficiently than 1,3-DAGs in the intestine. [] The higher proportion of 1,2-DAGs released during OPO digestion could contribute to better fat absorption in infants.
Q14: Are there any studies investigating the effects of OPO on gut microbiota?
A14: Yes, in vitro and in vivo studies have shown that OPO supplementation can influence gut microbiota composition in infants and rats. [, , , ] These studies suggest that OPO might promote the growth of beneficial bacteria like Bifidobacterium, potentially contributing to improved gut health.
Q15: What are the implications of modulating gut microbiota through dietary interventions like OPO supplementation?
A15: Modulating gut microbiota composition is an emerging area of interest in infant nutrition. A balanced and healthy gut microbiota is crucial for various aspects of infant health, including digestion, nutrient absorption, immune development, and even potentially influencing long-term health outcomes. [, , ]
Q16: What analytical techniques are essential for studying 2-Palmitoylglycerol and related structured lipids?
A16: Essential techniques include GC-MS for fatty acid profiling and determining positional isomers of TAGs, high-performance liquid chromatography (HPLC) for separating and quantifying individual TAG species, and potentially 13C NMR spectroscopy for positional analysis of fatty acids in TAGs. [, , ]
Q17: What are some key areas for future research on 2-Palmitoylglycerol and structured lipids?
A17: Future research could focus on:
- Developing more cost-effective and efficient methods for large-scale production of OPO. []
- Exploring novel sources of naturally occurring OPO-rich oils. []
- Conducting more in-depth studies on the long-term health effects of OPO supplementation in infants, particularly on gut microbiota composition and function, immune development, and cognitive function. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


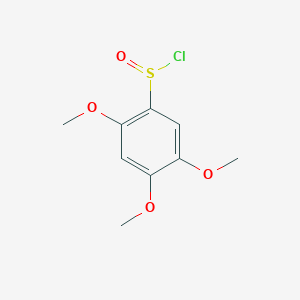


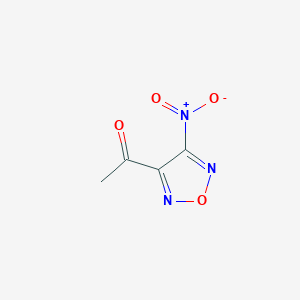
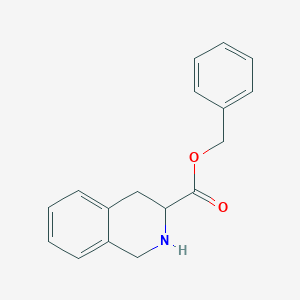

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
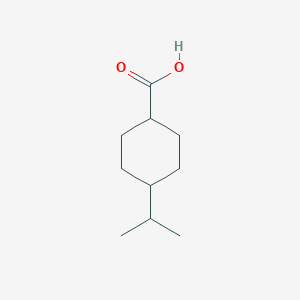

![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
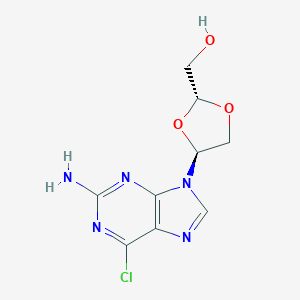
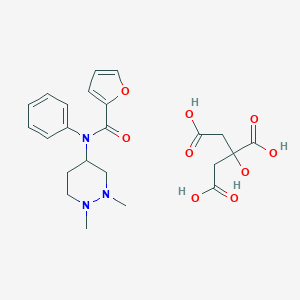
![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)

